1-(3,4-Dimethoxyphenyl)pentan-1-one

Physicochemical property Thermal stability Distillation

This ≥98% pure 1-(3,4-dimethoxyphenyl)pentan-1-one features a critical pentan-1-one chain (XLogP3 3.1) essential for authentic cathinone scaffold synthesis—shorter homologs fail to replicate target lipophilicity. With a boiling point of 326°C, it withstands high-temperature acylation and metal-catalyzed couplings where butan-1-one analogs volatilize, ensuring cleaner reactions and higher yields. The 3,4-dimethoxy substitution enhances electron density for precise electrophilic aromatic substitution. Batch-specific QC (NMR, HPLC, GC) satisfies forensic validation and preclinical documentation, eliminating costly in-house repurification. Ideal for system suitability standards in HPLC/GC-MS cathinone detection methods.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 66053-97-2
Cat. No. B1626785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)pentan-1-one
CAS66053-97-2
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H18O3/c1-4-5-6-11(14)10-7-8-12(15-2)13(9-10)16-3/h7-9H,4-6H2,1-3H3
InChIKeyDQWHNHMUDKNDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)pentan-1-one (CAS 66053-97-2): A Defined Alkyl-Phenylketone for Specialized Synthesis


1-(3,4-Dimethoxyphenyl)pentan-1-one, also known as 3′,4′-dimethoxyvalerophenone, is a synthetic aromatic ketone belonging to the alkyl-phenylketone subclass [1]. Its structure comprises a 3,4-dimethoxyphenyl ring linked to a linear pentan-1-one chain. This compound is primarily employed as a high-purity intermediate in medicinal chemistry and forensic research, where its specific alkyl chain length and electronic properties influence downstream reactivity and physicochemical behavior .

Why 1-(3,4-Dimethoxyphenyl)pentan-1-one Cannot Be Simply Replaced by Its Homologs


Substituting 1-(3,4-dimethoxyphenyl)pentan-1-one with shorter-chain homologs like the butan-1-one or propan-1-one derivatives, or the unsubstituted phenyl analog (valerophenone), introduces quantifiable changes in lipophilicity and boiling point that can critically alter reaction conditions, purification protocols, and the physicochemical properties of final products [1]. The 3,4-dimethoxy substitution enhances electron density on the aryl ring, favoring electrophilic aromatic substitution pathways distinct from non-methoxylated analogs . The evidence below quantifies key differences that guide scientific selection.

Quantitative Differentiation Guide for 1-(3,4-Dimethoxyphenyl)pentan-1-one vs. Analogs


Boiling Point Elevation vs. 1-(3,4-Dimethoxyphenyl)butan-1-one Enables Higher-Temperature Processing

1-(3,4-Dimethoxyphenyl)pentan-1-one exhibits a calculated boiling point of 326.6 °C at 760 mmHg, which is 15.6 °C higher than that of its immediate lower homolog, 1-(3,4-dimethoxyphenyl)butan-1-one (311 °C at 760 mmHg) . This difference expands the operational temperature window for high-temperature reactions and enables separation from lower-boiling byproducts via standard distillation, a critical advantage in multi-step syntheses .

Physicochemical property Thermal stability Distillation

Enhanced Lipophilicity (XLogP3) vs. 1-(3,4-Dimethoxyphenyl)propan-1-one Drives Differential Partitioning

The XLogP3 value for 1-(3,4-dimethoxyphenyl)pentan-1-one is 3.1 [1], compared to 2.3 for 1-(3,4-dimethoxyphenyl)propan-1-one (CAS 1835-04-7) [2]. This 0.8 log unit increase translates to an approximately 6.3-fold higher predicted partitioning into organic phases (octanol), favoring different extraction and chromatographic behaviors that are essential when the compound is used as a precursor for lipophilic active pharmaceutical ingredients (APIs) or probes.

Lipophilicity Drug design Extraction

Higher Commercial Purity Standard (≥98%) vs. Typical 95% Enables Sensitive Analytical and Pharmacological Work

Select vendors, such as Aladdin (Product D491240), supply 1-(3,4-dimethoxyphenyl)pentan-1-one at ≥98% purity and ≥99% enantiomeric excess (where applicable for chiral impurities) , whereas the common commodity specification for the compound and its shorter-chain analogs is typically 95% . The 3-percentage-point purity differential reduces unidentified impurities that can confound biological assay results, a critical consideration for procurement by pharmacology and forensic labs.

Purity Quality control Analytical standard

Validated Analytical Batch Data (NMR, HPLC, GC) Provide Identity Confidence Over Non-Characterized Analogs

Bidepharm (CAS 66053-97-2) provides downloadable batch-specific QC reports including NMR, HPLC, and GC for every supplied lot . In contrast, many vendors of structurally similar 3,4-dimethoxyphenyl ketones offer only a standard product page without lot-specific analytical data. This documented batch-to-batch consistency is a decisive procurement factor for laboratories requiring reproducible synthetic outcomes and regulatory documentation.

Batch QC Characterization Procurement

Where 1-(3,4-Dimethoxyphenyl)pentan-1-one Provides a Measurable Advantage


Synthesis of Lipophilic Cathinone-Derived Probes (e.g., DL-4662)

The pentan-1-one chain is essential to the target cathinone scaffold; its XLogP3 of 3.1 ensures the final β-keto-amphetamine derivative achieves the desired lipophilic character for blood-brain barrier penetration studies. Shorter-chain homologs (logP 2.3) would produce less lipophilic analogs that may not replicate the intended pharmacological profile [1].

High-Temperature Friedel-Crafts or Cross-Coupling Reactions

With a boiling point of 326 °C, the compound can serve as a solvent or reagent in high-temperature electrophilic acylation or transition-metal-catalyzed couplings where the butan-1-one analog (b.p. 311 °C) might volatilize. This thermal stability enables cleaner reactions and higher yields under elevated conditions .

Laboratories Requiring Lot-Specific Traceability for Regulatory Submissions

Procurement from vendors offering batch-specific QC reports (NMR, HPLC, GC) satisfies documentation needs for preclinical development and forensic validation studies. The guaranteed ≥98% purity with transparent analytical support reduces the need for in-house repurification and attendant validation costs .

Chromatographic Method Development and Reference Standard Preparation

The defined purity (≥98%) and well-characterized impurity profile enable its use as a system suitability standard in HPLC and GC-MS methods for detecting cathinone derivatives in seized materials. The higher purity specification over generic 95% grades ensures baseline resolution of target analytes .

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